molecular formula C9H8O2S B2979985 2H-Benzo[b][1,4]oxathiepin-3(4H)-one CAS No. 112632-24-3

2H-Benzo[b][1,4]oxathiepin-3(4H)-one

Cat. No.: B2979985
CAS No.: 112632-24-3
M. Wt: 180.22
InChI Key: WNKHFAPQXWKEKG-UHFFFAOYSA-N
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Description

2H-Benzo[b][1,4]oxathiepin-3(4H)-one is a heterocyclic compound that features a benzene ring fused to a seven-membered ring containing both oxygen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2H-Benzo[b][1,4]oxathiepin-3(4H)-one involves the use of a copper-catalyzed cascade reaction. This method typically starts with 2-halo-N-(2-halophenyl)-acetamides and AcSH (acetyl sulfide) as the starting materials. The reaction proceeds through an SN2/deacetylation/coupling process to form the desired oxathiepin compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the copper-catalyzed cascade reaction mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

2H-Benzo[b][1,4]oxathiepin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiepin ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the heterocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2H-Benzo[b][1,4]oxathiepin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Benzo[b][1,4]oxathiepin-3(4H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved can vary based on the compound’s structure and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Benzo[b][1,4]oxathiepin-3(4H)-one is unique due to the presence of both oxygen and sulfur atoms in its heterocyclic ring. This combination imparts distinct chemical properties and reactivity compared to its analogs, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,5-benzoxathiepin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c10-7-5-11-8-3-1-2-4-9(8)12-6-7/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKHFAPQXWKEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CSC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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